N-(thiazol-2-yl)acetimidamide
Overview
Description
“N-(thiazol-2-yl)acetimidamide” is a chemical compound that contains a thiazole ring. The thiazole ring consists of sulfur and nitrogen in such a fashion that the pi (π) electrons are free to move from one bond to other bonds rendering aromatic ring properties . This compound is slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents .
Synthesis Analysis
The synthesis of “N-(thiazol-2-yl)acetimidamide” involves the reaction of acetyl chloride and 2-amino-thiazole in dry acetone . The yield of the reaction is not specified in the available literature .
Molecular Structure Analysis
The molecular structure of “N-(thiazol-2-yl)acetimidamide” is characterized by the presence of a thiazole ring, which is planar and exhibits aromatic properties . The InChI code for this compound is 1S/C5H6N2OS/c1-4(8)7-5-6-2-3-9-5/h2-3H,1H3,(H,6,7,8) .
Physical And Chemical Properties Analysis
“N-(thiazol-2-yl)acetimidamide” is a solid compound with a melting point of 202-206°C . It has a molecular weight of 142.18 . The compound is stored at a temperature of 4°C and protected from light .
Scientific Research Applications
Green Synthesis and Antimicrobial Evaluation
- N-(benzo[d]thiazol-2-yl)acetimidamide derivatives synthesized using ultrasound irradiation have shown promising antimicrobial activities against various bacterial and fungal strains. This green synthesis approach offers significant reductions in reaction times and higher yields (Rezki, 2016).
Inhibition of Cytidine 5'-Triphosphate Synthetase
- A specific chemotype, including derivatives of N-(thiazol-2-yl)acetimidamide, acts as inhibitors of cytidine 5'-triphosphate synthetase (CTPS1/2), which is crucial in the de novo pyrimidine synthesis pathway. These inhibitors have shown significant pharmacological responses in animal models of inflammation (Novak et al., 2022).
Optoelectronic Properties in Polymer Science
- N-(thiazol-2-yl)acetimidamide incorporated in thiazole-containing monomers has been used in electrochemical polymerization to investigate the optoelectronic properties of conducting polymers. These polymers exhibited potential in optical applications due to their satisfactory switching times and appropriate optical contrast (Camurlu & Guven, 2015).
Anticancer Activities
- Derivatives of N-(thiazol-2-yl)acetimidamide have shown reasonable anticancer activity against various human tumor cell lines, particularly melanoma-type cell lines. These findings highlight the potential of these compounds in cancer therapy (Duran & Demirayak, 2012).
Antibacterial Agent Development
- Novel N-(thiazol-2-yl)acetimidamide derivatives have been synthesized and characterized, showing broad-spectrum antibacterial activity against both Gram-positive and Gram-negative bacteria. This suggests their potential as new antibacterial agents (Borad et al., 2015).
Anti-HIV Activity
- Certain N-(thiazol-2-yl)acetimidamide derivatives have been evaluated for anti-HIV activity, with some compounds showing moderate to potent activity against wild-type HIV-1. This indicates their potential use in HIV treatment (Bhavsar et al., 2011).
Future Directions
The future directions for “N-(thiazol-2-yl)acetimidamide” could involve further exploration of its biological activities and potential applications. For instance, thiazole derivatives have been found to exhibit antibacterial activity , suggesting potential use in the development of new antimicrobial agents.
properties
IUPAC Name |
N'-(1,3-thiazol-2-yl)ethanimidamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H7N3S/c1-4(6)8-5-7-2-3-9-5/h2-3H,1H3,(H2,6,7,8) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IZRQQYDNNZVING-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=NC1=NC=CS1)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C(=N/C1=NC=CS1)/N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H7N3S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
141.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(thiazol-2-yl)acetimidamide |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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